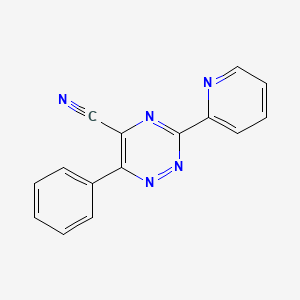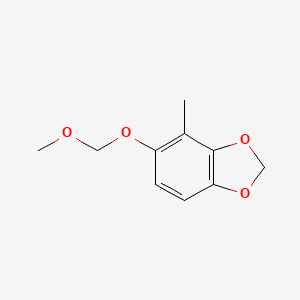![molecular formula C20H23FO2 B12569560 2-Fluoro-4'-heptyl[1,1'-biphenyl]-4-carboxylic acid CAS No. 187876-26-2](/img/structure/B12569560.png)
2-Fluoro-4'-heptyl[1,1'-biphenyl]-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4’-heptyl[1,1’-biphenyl]-4-carboxylic acid is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a fluorine atom at the 2-position, a heptyl chain at the 4’-position, and a carboxylic acid group at the 4-position of the biphenyl structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4’-heptyl[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Bromination: 2-Fluorobiphenyl is brominated to introduce a bromine atom at the 4-position.
Grignard Reaction: The brominated product is then reacted with magnesium to form a Grignard reagent.
Coupling Reaction: The Grignard reagent is coupled with heptyl bromide to introduce the heptyl chain at the 4’-position.
Carboxylation: The resulting product is carboxylated using carbon dioxide to introduce the carboxylic acid group at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-4’-heptyl[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Applications De Recherche Scientifique
2-Fluoro-4’-heptyl[1,1’-biphenyl]-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4’-heptyl[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
- 2-Fluoro-4-biphenylboronic acid
- 2-Fluorobiphenyl-4-boronic acid
- 2-Fluoro-4-bromobiphenyl
Comparison: Compared to similar compounds, 2-Fluoro-4’-heptyl[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of the heptyl chain and the carboxylic acid group. These functional groups impart distinct chemical properties, such as increased hydrophobicity and the ability to form hydrogen bonds. This makes the compound particularly useful in applications requiring specific interactions with biological targets or materials with unique physical properties.
Propriétés
Numéro CAS |
187876-26-2 |
|---|---|
Formule moléculaire |
C20H23FO2 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
3-fluoro-4-(4-heptylphenyl)benzoic acid |
InChI |
InChI=1S/C20H23FO2/c1-2-3-4-5-6-7-15-8-10-16(11-9-15)18-13-12-17(20(22)23)14-19(18)21/h8-14H,2-7H2,1H3,(H,22,23) |
Clé InChI |
QNVRJHBEGCBNJO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methylphenyl)ethylidene]hydroxylamine](/img/structure/B12569508.png)


![1H-Pyrazolo[3,4-d]thiazol-5-amine](/img/structure/B12569521.png)
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B12569528.png)
![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B12569532.png)


![[2-(Naphthalen-1-yl)ethoxy]acetic acid](/img/structure/B12569555.png)

